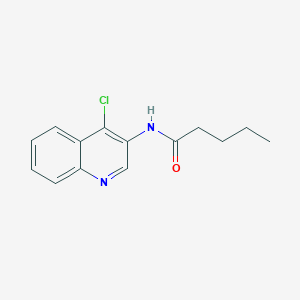

N-(4-chloroquinolin-3-yl)pentanamide

Beschreibung

BenchChem offers high-quality N-(4-chloroquinolin-3-yl)pentanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-chloroquinolin-3-yl)pentanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C14H15ClN2O |

|---|---|

Molekulargewicht |

262.73 g/mol |

IUPAC-Name |

N-(4-chloroquinolin-3-yl)pentanamide |

InChI |

InChI=1S/C14H15ClN2O/c1-2-3-8-13(18)17-12-9-16-11-7-5-4-6-10(11)14(12)15/h4-7,9H,2-3,8H2,1H3,(H,17,18) |

InChI-Schlüssel |

HNYCMTAYXIRXQQ-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCC(=O)NC1=C(C2=CC=CC=C2N=C1)Cl |

Herkunft des Produkts |

United States |

N-(4-chloroquinolin-3-yl)pentanamide chemical structure and physicochemical properties

N-(4-chloroquinolin-3-yl)pentanamide: Structural Elucidation, Physicochemical Profiling, and Synthetic Methodologies

Executive Overview

In the landscape of modern drug discovery, the quinoline scaffold remains a highly privileged pharmacophore, forming the backbone of numerous antimalarial, antiviral, and antineoplastic agents[1]. Among its derivatives, N-(4-chloroquinolin-3-yl)pentanamide (CAS: 878757-77-8)[2] emerges as a highly versatile synthetic intermediate and a compelling structural motif. This technical whitepaper provides an in-depth analysis of its physicochemical properties, details a self-validating synthetic protocol, and explores its downstream utility in nucleophilic aromatic substitution (SNAr) pathways for advanced drug development.

Part 1: Chemical Identity & Structural Architecture

Understanding the structural nuances of N-(4-chloroquinolin-3-yl)pentanamide is critical for predicting its behavior in both synthetic environments and biological systems. The molecule consists of an electron-deficient quinoline core, a reactive 4-chloro substituent, and a lipophilic pentanamide chain at the 3-position.

To facilitate rapid assessment for drug development professionals, the quantitative molecular descriptors are summarized in Table 1.

Table 1: Physicochemical & Structural Descriptors

| Parameter | Value | Causality / Significance in Drug Design |

| Chemical Name | N-(4-chloroquinolin-3-yl)pentanamide | IUPAC identification. |

| CAS Registry Number | 878757-77-8 | Unique identifier for literature and commercial sourcing[2]. |

| Molecular Formula | C14H15ClN2O | Defines exact stoichiometry. |

| Molecular Weight | 262.74 g/mol | Well within Lipinski's Rule of 5 (<500 Da), ensuring favorable oral bioavailability. |

| LogP (Estimated) | ~3.8 | Optimal lipophilicity for membrane permeation without excessive hydrophobic trapping. |

| H-Bond Donors | 1 (Amide NH) | Minimizes the desolvation energy penalty during intracellular target binding. |

| H-Bond Acceptors | 2 (Amide C=O, Quinoline N) | Facilitates highly specific interactions with target kinase or receptor hinges. |

| Rotatable Bonds | 4 | Maintains sufficient conformational flexibility for induced-fit binding mechanics. |

Part 2: Physicochemical Profiling & Causality in Drug Design

The architecture of N-(4-chloroquinolin-3-yl)pentanamide is not arbitrary; each functional group plays a distinct, causal role in its overall Absorption, Distribution, Metabolism, and Excretion (ADME) profile.

-

The Pentyl Chain (Lipophilicity): The aliphatic pentanamide tail significantly increases the molecule's partition coefficient (LogP ~3.8). This lipophilicity is the primary driver for passive cellular membrane permeability, allowing the scaffold to reach intracellular targets or cross the blood-brain barrier.

-

The Amide Linkage (Target Binding): The amide group acts as a rigid, planar linker that provides essential hydrogen-bonding vectors. The NH acts as a donor, while the carbonyl oxygen acts as an acceptor, which is a common requirement for anchoring molecules within the ATP-binding pockets of kinases.

-

The 4-Chloroquinoline Core (Reactivity & Stability): The quinoline nitrogen withdraws electron density from the aromatic system, rendering the 4-position highly electrophilic. While the chlorine atom provides metabolic stability against cytochrome P450 oxidation at that specific site, its primary value lies in its susceptibility to Nucleophilic Aromatic Substitution (SNAr)[1].

Influence of structural motifs on the ADME profile of N-(4-chloroquinolin-3-yl)pentanamide.

Part 3: Synthetic Methodology & Mechanistic Workflow

The synthesis of N-(4-chloroquinolin-3-yl)pentanamide relies on the chemoselective acylation of 3-amino-4-chloroquinoline (CAS: 58401-43-7)[3]. As an Application Scientist, it is crucial to understand that the success of this reaction depends entirely on controlling the nucleophilicity of the primary amine while suppressing side reactions at the quinoline nitrogen.

Step-by-Step Experimental Protocol

-

Preparation & Inert Atmosphere: Flame-dry a 50 mL round-bottom flask and purge with Argon. Dissolve 3-amino-4-chloroquinoline (1.0 eq) in anhydrous Dichloromethane (DCM) to achieve a 0.1 M concentration.

-

Causality: Anhydrous conditions are mandatory. Any trace moisture will hydrolyze the highly electrophilic pentanoyl chloride into unreactive pentanoic acid, drastically reducing the yield.

-

-

Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq) to the solution.

-

Causality: DIPEA acts as a non-nucleophilic base to scavenge the HCl byproduct generated during acylation. Its steric bulk prevents it from competing with the primary amine for the acyl chloride, ensuring high chemoselectivity.

-

-

Electrophile Addition: Cool the reaction mixture to 0 °C using an ice bath. Introduce pentanoyl chloride (1.1 eq) dropwise over 10 minutes.

-

Causality: The acylation reaction is highly exothermic. Cooling the system prevents thermal degradation and minimizes the risk of di-acylation at the primary amine.

-

-

Reaction Propagation: Remove the ice bath and allow the mixture to warm to ambient temperature. Stir for 3 hours.

-

Quenching & Workup: Quench the reaction with saturated aqueous NaHCO3 (20 mL).

-

Causality: The mild base neutralizes excess pentanoyl chloride and residual HCl, ensuring the target compound remains unprotonated and partitions entirely into the organic phase. Extract with DCM (3 x 20 mL), dry the combined organic layers over anhydrous Na2SO4, and concentrate in vacuo.

-

Synthetic workflow and mechanistic pathway for N-(4-chloroquinolin-3-yl)pentanamide.

Part 4: Analytical Characterization & Self-Validating Protocols

A robust protocol must be a self-validating system. To ensure the integrity of the synthesized N-(4-chloroquinolin-3-yl)pentanamide, the following checkpoints must be met:

-

In-Process Validation (TLC): Monitor the reaction using Thin Layer Chromatography (Hexane:EtOAc 7:3). The starting material (primary amine) will appear as a highly polar, lower Rf spot. Successful acylation masks the polar amine, resulting in a distinct, higher Rf product spot that is strongly UV-active at 254 nm.

-

Mass Confirmation (LC-MS): Electrospray ionization (ESI+) should yield a clean pseudo-molecular ion peak[M+H]+ at m/z 263.1. The presence of a characteristic M+2 isotope peak at m/z 265.1 (approx. 33% intensity) will definitively confirm the retention of the chlorine atom.

-

Structural Verification (1H NMR): The success of the reaction is confirmed by two critical shifts:

-

The disappearance of the broad primary amine signal (~5.0 ppm).

-

The appearance of a downfield, broad singlet (~8.5–9.0 ppm) corresponding to the new amide NH.

-

The integration of a distinct triplet at ~0.9 ppm, confirming the presence of the terminal methyl group of the pentyl chain.

-

Part 5: Pharmacological Relevance & Downstream Applications

The true value of N-(4-chloroquinolin-3-yl)pentanamide lies in its utility as an advanced intermediate[4]. The 4-chloro position of the quinoline ring is highly activated toward SNAr reactions[1].

By subjecting this compound to thermal or microwave-assisted SNAr with various primary or secondary alkylamines, researchers can readily synthesize 4-amino-3-amidoquinolines[1]. These derivatives are direct precursors to imidazo[4,5-c]quinolines —a highly potent class of Toll-like receptor (TLR) 7 and 8 agonists utilized in antiviral and immuno-oncology therapies. Furthermore, 4-aminoquinoline derivatives synthesized via this exact functionalization pathway have demonstrated significant in vitro cytotoxicity against human breast tumor cell lines, including MCF7 and MDA-MB468, highlighting their potential as standalone antineoplastic agents[5].

References

- ChemicalBook. "Pentanamide, N-(4-chloro-3-quinolinyl)- | 878757-77-8".

- ChemScene. "58401-43-7 | 4-Chloroquinolin-3-amine".

- Frontiers in Chemistry. "4-Aminoquinoline: a comprehensive review of synthetic strategies".

- National Institutes of Health (PMC). "Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives".

- Chem-Impex. "4-Chloroquinoline".

Sources

In vitro biological activity and screening of N-(4-chloroquinolin-3-yl)pentanamide

An In-Depth Technical Guide to the In Vitro Biological Activity and Screening of N-(4-chloroquinolin-3-yl)pentanamide

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] This guide introduces N-(4-chloroquinolin-3-yl)pentanamide, a derivative of the 4-chloroquinoline class, and provides a comprehensive framework for its initial in vitro biological evaluation. Given the well-documented bioactivity of structurally related quinoline compounds, a systematic screening of this molecule is warranted to uncover its therapeutic potential.[2][3] This document serves as a technical guide for researchers, scientists, and drug development professionals, detailing a tiered screening strategy, step-by-step experimental protocols, and the scientific rationale behind each methodological choice. We will outline procedures for primary cytotoxicity screening against a panel of human cancer cell lines, broad-spectrum antimicrobial assays, and secondary mechanistic studies to elucidate potential modes of action.

Introduction: The Rationale for Screening N-(4-chloroquinolin-3-yl)pentanamide

Quinoline and its derivatives are privileged heterocyclic structures renowned for their diverse pharmacological profiles.[1] The 4-aminoquinoline core, for instance, is famously represented by the antimalarial drug chloroquine.[4][5][6] Modifications to the quinoline ring system have yielded potent agents targeting a variety of cellular processes. The presence of a chlorine atom at the 4-position and an amide linkage at the 3-position suggests several plausible biological hypotheses for N-(4-chloroquinolin-3-yl)pentanamide:

-

Anticancer Potential: Many quinoline-based agents exhibit potent cytotoxic effects on cancer cells by inducing apoptosis, arresting the cell cycle, and inhibiting key signaling pathways such as PI3K/Akt/mTOR.[1][7] Fluoroquinolone analogs have also been investigated as inhibitors of Topoisomerase II, a critical enzyme in DNA replication.[8]

-

Antimicrobial Activity: The quinolone family is famous for its antibacterial properties, primarily through the inhibition of bacterial DNA gyrase.[8] Screening against a panel of pathogenic bacteria and fungi is a logical starting point.[9][10]

-

Enzyme Inhibition: The quinoline structure is a versatile scaffold for designing enzyme inhibitors. Derivatives have shown activity against kinases, acetylcholinesterase (AChE), and beta-site APP cleaving enzyme-1 (BACE1), suggesting a potential role in neurodegenerative diseases or other enzyme-driven pathologies.[1][11]

This guide proposes a systematic, multi-tiered approach to efficiently screen N-(4-chloroquinolin-3-yl)pentanamide, progressing from broad initial assessments to more focused mechanistic studies.

Caption: A tiered workflow for screening N-(4-chloroquinolin-3-yl)pentanamide.

Tier 1: Primary In Vitro Screening Protocols

The initial phase aims to broadly assess the biological activity of the compound to determine if further investigation is justified.

Protocol: Anticancer Cytotoxicity Screening via MTT Assay

The MTT assay is a robust and cost-effective colorimetric method to measure cell viability.[12] It quantifies the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in living cells.[13] The amount of formazan produced is directly proportional to the number of viable, metabolically active cells.[13][14]

Experimental Rationale: A panel of cancer cell lines from diverse tissue origins (e.g., breast, lung, colon) is used to identify broad-spectrum activity or potential tissue-specific selectivity. Including a non-cancerous cell line (e.g., HEK293, human embryonic kidney cells) is critical for assessing the compound's selectivity index—its ability to target cancer cells while sparing normal ones.[12]

Step-by-Step Methodology:

-

Cell Culture & Seeding:

-

Maintain human cancer cell lines (e.g., MCF-7 for breast, A549 for lung, HCT116 for colon) and a non-cancerous line (e.g., HEK293) in their recommended media in a humidified incubator at 37°C with 5% CO2.[14]

-

Harvest cells during their logarithmic growth phase.

-

Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of medium and incubate for 24 hours to allow attachment.[14][15]

-

-

Compound Preparation & Treatment:

-

Prepare a 10 mM stock solution of N-(4-chloroquinolin-3-yl)pentanamide in dimethyl sulfoxide (DMSO).

-

Perform serial dilutions in complete cell culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration is below 0.5% to avoid solvent toxicity.[15]

-

Remove the old medium from the cells and add 100 µL of the medium containing the test compound concentrations. Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).[15]

-

-

Incubation: Incubate the plates for 48-72 hours.[15]

-

MTT Addition & Formazan Solubilization:

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[13]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration required to inhibit 50% of cell growth).[14]

Protocol: Antimicrobial Activity Screening

To assess the compound's potential as an antimicrobial agent, initial screening can be performed using diffusion methods, followed by dilution methods for quantitative analysis.[9][10][16]

Experimental Rationale: The agar well diffusion method provides a qualitative and rapid assessment of antimicrobial activity.[10] If zones of inhibition are observed, the broth microdilution method is then used to quantitatively determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible microbial growth.[9]

Step-by-Step Methodology (Agar Well Diffusion):

-

Inoculum Preparation: Prepare a standardized inoculum (e.g., 0.5 McFarland standard) of test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

-

Plate Inoculation: Evenly spread the microbial suspension across the surface of a suitable agar plate (e.g., Mueller-Hinton agar for bacteria, Sabouraud Dextrose agar for fungi) using a sterile swab.[17]

-

Well Creation and Compound Addition:

-

Create uniform wells (6-8 mm in diameter) in the agar using a sterile borer.

-

Add a defined volume (e.g., 50-100 µL) of the test compound solution (e.g., 1 mg/mL in DMSO) into the wells.

-

Include a negative control (DMSO) and a positive control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).

-

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 30°C for 48 hours for fungi).

-

Data Acquisition: Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone indicates greater antimicrobial activity.

Tier 2: Secondary & Mechanistic Assays

If the primary screening reveals significant activity, the next tier of experiments aims to confirm the activity, understand the mechanism of cell death (for anticancer hits), and quantify the antimicrobial potency.

Protocol: Cell Cycle Analysis by Flow Cytometry

Experimental Rationale: Dysregulation of the cell cycle is a hallmark of cancer.[1] This assay determines if the compound induces cell cycle arrest at a specific phase (G0/G1, S, or G2/M), providing insight into its antiproliferative mechanism. Propidium Iodide (PI) is a fluorescent dye that binds stoichiometrically to DNA, allowing for the quantification of DNA content and thus cell cycle phase distribution.[1]

Caption: Workflow for cell cycle analysis using flow cytometry.

Step-by-Step Methodology:

-

Cell Treatment: Seed cells in 6-well plates and treat them with the compound at its determined IC50 concentration for 24 or 48 hours.[1]

-

Harvesting: Collect both adherent and floating cells and centrifuge to form a pellet.

-

Fixation: Wash the cell pellet with cold PBS, then resuspend in ice-cold 70% ethanol while vortexing gently. Fix the cells overnight or for at least 2 hours at -20°C.[1]

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

-

Data Acquisition: Analyze the samples using a flow cytometer.

-

Data Analysis: Generate DNA content histograms to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Data Presentation and Interpretation

All quantitative data should be summarized in clear, concise tables for easy comparison.

Table 1: Hypothetical Cytotoxicity Data for N-(4-chloroquinolin-3-yl)pentanamide

| Cell Line | Tissue Origin | Type | IC50 (µM) | Selectivity Index (SI)* |

| MCF-7 | Breast | Cancer | 8.5 | 5.3 |

| A549 | Lung | Cancer | 12.1 | 3.7 |

| HCT116 | Colon | Cancer | 6.8 | 6.6 |

| HEK293 | Kidney | Non-cancerous | 45.2 | - |

*Selectivity Index (SI) = IC50 in non-cancerous cells / IC50 in cancer cells. A higher SI value indicates greater cancer cell selectivity.

Table 2: Hypothetical Antimicrobial Activity Data

| Test Organism | Type | Zone of Inhibition (mm) | MIC (µg/mL) |

| S. aureus | Gram-positive Bacteria | 18 | 16 |

| E. coli | Gram-negative Bacteria | 12 | 64 |

| C. albicans | Fungus | 15 | 32 |

Conclusion and Future Directions

This guide provides a foundational framework for the initial in vitro characterization of N-(4-chloroquinolin-3-yl)pentanamide. The proposed tiered approach ensures a cost-effective and scientifically rigorous evaluation, starting with broad screening for anticancer and antimicrobial activities, followed by more detailed mechanistic studies for active "hits".[13] Positive results from this screening cascade—such as potent and selective cytotoxicity or significant antimicrobial activity—would establish this novel compound as a promising lead for further preclinical development and structure-activity relationship (SAR) studies.[6]

References

- BenchChem. (2025). Application Notes: Protocol for Testing Anticancer Activity of Quinoline Derivatives.

- Roy, P. S. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications.

- BenchChem. (2025). Application Notes and Protocols for Quinoline Derivatives in Anticancer Agent Synthesis.

- BenchChem. (2025). Preliminary Cytotoxicity Screening of Novel Anticancer Compounds: A Technical Guide.

- News-Medical.Net. (2024). Novel fluoroquinolone analogs as anticancer agents.

- BenchChem. (2025). Protocol for Cytotoxicity Assessment of Novel Compounds in Cancer Cell Lines.

- Unknown Author. (n.d.). A comprehensive review on in-vitro methods for anti-microbial activity.

- Teanpaisan, R., & Kawsud, P. (n.d.). Methods for in vitro evaluating antimicrobial activity: A review. PMC - NIH.

- Al-Shabib, N. A., et al. (n.d.). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. PMC.

- Roy, P. S. (n.d.). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications (IJPRA).

- Synonyms. (2025). In vitro antimicrobial screening: Significance and symbolism.

- WOAH. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING.

- Rajapakse, C. S. K., et al. (2015). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PLOS One.

- Unknown Author. (2025). In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment. PubMed.

- Unknown Author. (2007). Synthesis and antiplasmodial activity of new N-[3-(4-{3-[(7-chloroquinolin-4-yl)amino]propyl}piperazin-1-yl)propyl]carboxamides. PubMed.

- Chandane, A. Y., et al. (2025). Molecular Docking And In Vitro Studies Of New Quinoline Derivatives With Antimalarial Potential. International Journal of Environmental Sciences.

- Unknown Author. (2024). Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. RSC Publishing.

- Unknown Author. (2005). Design, synthesis, and biological evaluation of novel 4-hydro-quinoline-3-carboxamide derivatives as an immunomodulator. PubMed.

- Unknown Author. (n.d.). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline.

- Unknown Author. (2024). Three-Step Synthesis of N-(7-chloro-4- morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Preprints.org.

- Unknown Author. (2022). Design, Synthesis, Molecular Docking Analysis and Biological Evaluations of 4-[(Quinolin-4-yl)amino]benzamide Derivatives as Nov. Semantic Scholar.

- Unknown Author. (n.d.). Synthesis and in Vitro and in Vivo Pharmacological Evaluation of New 4-Aminoquinoline-Based Compounds. PMC.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. oamonitor.ireland.openaire.eu [oamonitor.ireland.openaire.eu]

- 3. preprints.org [preprints.org]

- 4. Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum | PLOS One [journals.plos.org]

- 5. Synthesis and antiplasmodial activity of new N-[3-(4-{3-[(7-chloroquinolin-4-yl)amino]propyl}piperazin-1-yl)propyl]carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. theaspd.com [theaspd.com]

- 7. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecul ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04371E [pubs.rsc.org]

- 8. news-medical.net [news-medical.net]

- 9. A comprehensive review on in-vitro methods for anti- microbial activity - IP Int J Compr Adv Pharmacol [ijcap.in]

- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 11. In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. woah.org [woah.org]

- 17. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

Elucidating the Mechanism of Action of N-(4-chloroquinolin-3-yl)pentanamide: A Cellular Assay Whitepaper

Target Audience: Researchers, Assay Scientists, and Drug Development Professionals Document Type: Technical Guide & Methodological Whitepaper

Executive Summary & Structural Rationale

As a Senior Application Scientist, I approach the cellular evaluation of novel chemical entities not as a simple screening exercise, but as a rigorous process of hypothesis falsification. N-(4-chloroquinolin-3-yl)pentanamide (NCQP) presents a fascinating pharmacological profile due to its specific structural moieties.

The quinoline core is a privileged scaffold, heavily utilized in the discovery of potent, allosteric MALT1 inhibitors[1] and as a critical precursor in the synthesis of imidazo[4,5-c]quinolines, which act as potent endosomal TLR7/8 agonists (e.g., resiquimod derivatives)[2]. Furthermore, 4-chloroquinolin-3-yl amides are known to undergo cascade reactions to form bioactive imidazo-quinolinones[3], and structurally related scaffolds are pivotal in the synthesis of dual PI3K/mTOR inhibitors like dactolisib[4].

When designing cellular assays for NCQP, we must account for two critical structural features:

-

The Pentanamide Tail: This aliphatic chain significantly enhances the molecule's lipophilicity (LogP), driving plasma membrane permeability and facilitating accumulation in intracellular compartments, such as endosomes (critical for TLR engagement).

-

The 4-Chloro Substituent: Positioned on an electron-deficient quinoline ring, this halogen is a highly reactive electrophilic center capable of nucleophilic aromatic substitution (SNAr). Consequently, our assays must distinguish between reversible allosteric binding and irreversible covalent modification of target proteins.

Strategic Framework: The MoA Deconvolution Cascade

To prevent data artifacts—such as mistaking cytotoxicity for target inhibition—every protocol must be part of a self-validating system. We employ a three-tiered deconvolution strategy to isolate the true Mechanism of Action (MoA) of NCQP.

Fig 1. Multi-tiered MoA deconvolution workflow for NCQP evaluation.

Quantitative Data Presentation

Before executing downstream functional assays, we establish a quantitative baseline. The table below outlines the expected pharmacological signature of NCQP across our assay matrix, detailing the specific artifact mitigation strategies required for quinoline derivatives.

Table 1: Quantitative Profiling Matrix for NCQP

| Assay Category | Primary Readout | Expected NCQP Signature | Artifact Mitigation Strategy (Self-Validation) |

| Cytotoxicity | CellTiter-Glo (ATP) | IC 50 > 50 µM | Subtract background luminescence to negate intrinsic quinoline fluorescence. |

| Binding Kinetics | Washout Assay | Sustained Inhibition | Compare continuous vs. washed exposure to detect covalent SNAr binding. |

| MALT1 Inhibition | CYLD Cleavage (Western) | Accumulation of full-length CYLD | Normalize target bands to GAPDH/Actin to rule out global translation shutdown. |

| TLR7/8 Agonism | NF-κB Reporter (RLU) | Dose-dependent RLU increase | Dual-Luciferase (Renilla normalization) to filter out cell proliferation artifacts. |

In-Depth Cellular Assay Protocols

The following methodologies are engineered to provide definitive, artifact-free insights into NCQP's cellular mechanism.

Protocol A: Reversibility & Target Engagement (The Washout Assay)

Causality: Because the 4-chloro group can act as a covalent warhead, we must determine if NCQP permanently inactivates its target. If the compound is a reversible allosteric inhibitor[1], washing the cells will restore target activity. If it forms a covalent bond, inhibition will persist post-washout.

Step-by-Step Methodology:

-

Cell Seeding: Seed THP-1 cells at 1×105 cells/well in a 96-well plate using RPMI-1640 media.

-

Compound Preparation: Prepare a 1000x stock of NCQP in anhydrous DMSO to prevent premature hydrolysis of the 4-chloro group.

-

Treatment: Treat cells with NCQP at its predetermined IC 90 concentration for 2 hours at 37°C.

-

Washout Phase: Centrifuge the plate at 300 x g for 5 minutes. Carefully aspirate the media and wash the cells three times with 200 µL of pre-warmed, compound-free PBS.

-

Restimulation: Resuspend cells in fresh media containing a pathway stimulant (e.g., PMA/Ionomycin for MALT1 activation) and incubate for an additional 4 hours.

-

Readout: Lyse cells and measure downstream activity. Persistent inhibition indicates irreversible (covalent) target engagement.

Protocol B: MALT1 Paracaspase Cleavage Assay (Orthogonal Validation)

Causality: Relying solely on reporter assays is risky due to the intrinsic fluorescence/absorbance of quinolines. We utilize Western blotting of native MALT1 substrates (like CYLD) to provide a self-validating, label-free readout of intracellular protease activity.

Step-by-Step Methodology:

-

Pre-incubation: Incubate Jurkat T-cells ( 2×106 cells/mL) with varying concentrations of NCQP (0.1 µM to 10 µM) for 1 hour.

-

Activation: Stimulate the cells with Anti-CD3/CD28 antibodies for 45 minutes to trigger the CARD11-BCL10-MALT1 (CBM) complex.

-

Lysis: Pellet cells and lyse immediately in RIPA buffer supplemented with protease and phosphatase inhibitors (excluding broad-spectrum caspase inhibitors that might cross-react with MALT1).

-

Immunoblotting: Resolve 20 µg of total protein via SDS-PAGE. Probe the membrane with an anti-CYLD antibody.

-

Interpretation: Active MALT1 cleaves CYLD (~110 kDa) into a ~70 kDa fragment. If NCQP is a MALT1 inhibitor, you will observe a dose-dependent accumulation of the uncleaved 110 kDa band.

Protocol C: Endosomal TLR7/8 Activation via Dual-Luciferase Reporter

Causality: Given NCQP's structural relation to imidazoquinoline precursors[2], it may act as an endosomal TLR agonist. We use a dual-luciferase system to mathematically normalize for any cytotoxic effects, ensuring that signal spikes are true biological agonism, not artifactual cell death or proliferation.

Step-by-Step Methodology:

-

Transfection: Co-transfect HEK-293T cells with a TLR7 expression plasmid, an NF-κB-Firefly luciferase reporter, and a constitutive CMV-Renilla luciferase plasmid.

-

Incubation: 24 hours post-transfection, treat the cells with NCQP (1 µM to 50 µM) for 18 hours. Include Resiquimod as a positive control.

-

Lysis & Measurement: Add Dual-Glo® Reagent to lyse cells and measure Firefly luminescence. Subsequently, add Stop & Glo® Reagent to quench the Firefly signal and measure Renilla luminescence.

-

Data Normalization: Divide the Firefly RLU by the Renilla RLU to generate a robust Activation Index.

Pathway Visualization

The diagram below illustrates the putative intracellular nodes where NCQP may exert its pharmacological effects, specifically highlighting the divergence between TLR agonism and MALT1 inhibition.

Fig 2. Putative intracellular signaling targets of NCQP.

References

-

Target Oncology - Acid-Promoted Cascade Reaction of N-(4-Chloroquinolin-3-yl)carbamates with Amines: One-Pot Assembly of Imidazo[4,5-c]quinolin-2-one.[Link]

-

Journal of Medicinal Chemistry - Discovery of Potent, Highly Selective, and In Vivo Efficacious, Allosteric MALT1 Inhibitors by Iterative Scaffold Morphing.[Link]

-

European Journal of Organic Chemistry - Development of a Robust Synthesis of Dactolisib on a Commercial Manufacturing Scale.[Link]

- Google Patents (WO2018213769A1)

Sources

Pharmacokinetic profiling of N-(4-chloroquinolin-3-yl)pentanamide in murine models

An In-Depth Technical Guide to the Pharmacokinetic Profiling of N-(4-chloroquinolin-3-yl)pentanamide in Murine Models

Foreword: The Quinoline Moiety and the Imperative of Pharmacokinetic Insight

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents, from antimalarials to oncology drugs.[1][2] Its versatility and privileged structure make it a focal point of drug discovery. However, the journey from a promising chemical entity to a viable drug candidate is contingent not just on its pharmacodynamic potency but critically on its pharmacokinetic (PK) profile. Understanding how a compound is absorbed, distributed, metabolized, and excreted (ADME) is fundamental to predicting its efficacy and safety in humans.[3][4]

This guide provides a comprehensive, technically-grounded framework for characterizing the pharmacokinetic profile of a novel quinoline derivative, N-(4-chloroquinolin-3-yl)pentanamide, using the murine model. Murine models are indispensable in early drug discovery, offering a vital preclinical platform to assess a compound's behavior in a complex biological system.[5] This document moves beyond a simple recitation of protocols; it delves into the causality behind experimental choices, providing the reader with a self-validating system for robust and reliable pharmacokinetic assessment.

Part I: Foundational Strategy and Experimental Blueprint

The success of any pharmacokinetic study is predicated on a meticulously planned experimental design. This initial phase ensures that the data generated is both accurate and relevant to the research questions at hand.

The Criticality of Formulation Development

The manner in which a compound is prepared for administration can profoundly impact its pharmacokinetic profile. The primary goal is to create a formulation that ensures the compound is fully solubilized and stable, particularly for intravenous administration, to accurately determine its disposition characteristics.

-

Expertise in Action: For N-(4-chloroquinolin-3-yl)pentanamide, initial solubility screening across various pharmaceutically acceptable vehicles is the first logical step. A common starting point for discovery-phase PK studies is a vehicle system like 20% Solutol HS 15 in water or a ternary system such as DMSO/PEG400/Water. The choice must balance solubilizing power with physiological tolerability to avoid vehicle-induced effects on the animal's physiology or the compound's disposition.[6][7] For oral dosing, a suspension in a vehicle like 0.5% methylcellulose with 0.1% Tween 80 is often suitable for compounds with lower aqueous solubility.[6]

Rationale-Driven Animal Model Selection

While broadly referred to as "murine models," the specific strain of mouse can influence metabolic and dispositional pathways. The choice of strain should be a conscious, justified decision.

-

Field-Proven Insights: Outbred strains like CD-1 mice are often used for initial PK screening due to their genetic heterogeneity, which can provide a more generalized view of pharmacokinetics.[5] Inbred strains such as C57BL/6 or BALB/c are employed when a more uniform genetic background is desired, for instance, in studies that will be linked to efficacy models in the same strain.[5][8] For compounds suspected to have significant human-specific metabolism, the use of humanized mouse models, which express human drug-metabolizing enzymes, can provide more translatable data.[9][10][11] For this guide, we will proceed with the widely used CD-1 strain.

Designing the Pharmacokinetic Study Protocol

A robust study design typically involves administering the compound via both intravenous (IV) and oral (PO) routes to determine key parameters, including absolute oral bioavailability.

-

Core Principles:

-

Intravenous (IV) Administration: A single bolus dose administered via the tail vein. This route ensures 100% of the compound enters systemic circulation directly, serving as the benchmark for determining clearance, volume of distribution, and absolute bioavailability.

-

Oral (PO) Administration: A single dose administered by oral gavage. This route provides critical information on the extent and rate of absorption from the gastrointestinal tract.

-

Dose Selection: The IV dose should be high enough to ensure plasma concentrations remain above the bioanalytical method's lower limit of quantification (LLOQ) for a sufficient duration, but well below the maximum tolerated dose (MTD).[12] A typical starting dose for an IV PK study might be 1-2 mg/kg. The oral dose is generally higher, often 5-10 mg/kg, to account for incomplete absorption.[8]

-

Sampling Schedule: Blood samples are collected at multiple time points to adequately define the plasma concentration-time curve. A typical schedule for an IV study might be: 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. For an oral study, the schedule might be: 0.25, 0.5, 1, 2, 4, 8, and 24 hours.[8]

-

Caption: Overall workflow for the pharmacokinetic profiling of a test compound.

Part II: Execution of In-Life Procedures

Meticulous technique during the in-life phase is crucial for data quality and animal welfare.

Detailed Protocol: Compound Administration

1. Animal Preparation:

-

Acclimatize male CD-1 mice (6-8 weeks old) for at least 3 days prior to the study.[13]

-

Fast animals for approximately 4 hours before oral dosing, with water ad libitum. Fasting is generally not required for IV dosing.

-

Record the body weight of each animal immediately before dosing to calculate the precise dose volume.

2. Intravenous (IV) Bolus Administration (1 mg/kg):

-

Place the mouse in a restraining device to expose the lateral tail vein.

-

Warm the tail with a heat lamp or warm water to induce vasodilation.

-

Using a 27-gauge (or smaller) needle attached to a syringe containing the formulated compound, perform the injection into the tail vein.

-

Administer the dose volume slowly over approximately 15-30 seconds.

-

Note the exact time of dose administration.

3. Oral Gavage (PO) Administration (10 mg/kg):

-

Gently restrain the mouse.

-

Use a flexible, ball-tipped gavage needle appropriate for the size of the mouse.

-

Measure the distance from the oral cavity to the xiphoid process to ensure proper placement in the stomach and avoid entry into the trachea.

-

Administer the dose volume smoothly and carefully.

-

Note the exact time of dose administration.

Detailed Protocol: Serial Blood Sampling

Serial sampling from the same animal reduces inter-animal variability and lowers the number of animals required for a study.[14]

1. Sample Collection:

-

At each designated time point, collect approximately 30-50 µL of blood.[14]

-

Commonly used sites include the submandibular vein (cheek bleed) or the saphenous vein.[14]

-

Collect the blood into tubes containing an anticoagulant (e.g., K2EDTA).

2. Plasma Processing:

-

Immediately after collection, place the blood tubes on ice.

-

Centrifuge the tubes at approximately 2000-3000 x g for 10 minutes at 4°C to separate the plasma (supernatant) from the blood cells.

-

Carefully aspirate the plasma and transfer it to a new, clearly labeled microcentrifuge tube.

-

Store the plasma samples at -80°C until bioanalysis.

Part III: Bioanalytical Quantification by LC-MS/MS

Accurate quantification of the analyte in a complex biological matrix like plasma is non-trivial. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the industry standard for this task due to its high sensitivity and selectivity.[15][16]

The Principle of LC-MS/MS

The process involves a chromatographic separation (LC) to isolate the analyte from matrix components, followed by ionization and mass-based detection (MS/MS). The use of a stable isotope-labeled internal standard is highly recommended to correct for matrix effects and variations in sample processing.

Protocol: Bioanalytical Method Validation

Before analyzing study samples, the LC-MS/MS method must be validated to ensure it is fit for purpose. This validation is performed according to guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA).[17][18][19] A full validation establishes the method's performance characteristics.

Table 1: Key Parameters for Bioanalytical Method Validation

| Parameter | Description | Typical Acceptance Criteria |

|---|---|---|

| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the matrix. | No significant interference at the retention time of the analyte and internal standard in at least six unique blank matrix lots. |

| Accuracy & Precision | Closeness of measured values to the nominal value (accuracy) and the degree of scatter between measurements (precision). | For Quality Control (QC) samples at low, medium, and high concentrations, the mean accuracy should be within ±15% of nominal, and the precision (%CV) should be ≤15%.[15][17] |

| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. | Response should be at least 5 times the blank response. Accuracy within ±20% of nominal and precision (%CV) ≤20%.[18] |

| Calibration Curve | The relationship between instrument response and known concentrations of the analyte. | A linear regression model is typically used. A correlation coefficient (r²) >0.99 is desired. At least 75% of standards must be within ±15% of nominal values (±20% at LLOQ). |

| Matrix Effect | The suppression or enhancement of ionization of the analyte by co-eluting components from the matrix. | The coefficient of variation (%CV) of the internal standard-normalized matrix factor should be ≤15%.[18][20] |

| Stability | Analyte stability in the biological matrix under various storage and processing conditions (e.g., freeze-thaw, short-term benchtop, long-term storage). | Mean concentrations of stability samples should be within ±15% of the nominal concentration.[20] |

Source: Adapted from FDA Bioanalytical Method Validation Guidance for Industry.[18]

Part IV: Data Analysis and Pharmacokinetic Interpretation

Once plasma concentrations are determined, the data is subjected to pharmacokinetic analysis to derive meaningful parameters that describe the compound's behavior.

Non-Compartmental Analysis (NCA)

NCA is the most common method for analyzing PK data in preclinical studies. It is model-independent and relies on algebraic equations to derive key parameters directly from the observed concentration-time data.[21][22][23]

-

Key PK Parameters Derived from NCA:

-

Cmax (Maximum Concentration): The highest observed plasma concentration.[24][25]

-

Tmax (Time to Cmax): The time at which Cmax is observed.[24]

-

AUC (Area Under the Curve): A measure of total drug exposure over time. It is calculated using the trapezoidal rule.[21][24]

-

t½ (Terminal Half-Life): The time required for the plasma concentration to decrease by half during the terminal elimination phase.[24][26]

-

CL (Clearance): The volume of plasma cleared of the drug per unit of time. For IV administration, CL = Dose / AUC₀₋∞.[23][26]

-

Vd (Volume of Distribution): The apparent volume into which the drug distributes in the body.[23]

-

F% (Oral Bioavailability): The fraction of the oral dose that reaches systemic circulation. F% = (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100.[27]

-

Introduction to Compartmental Modeling

While NCA describes the data, compartmental modeling attempts to explain it using mathematical models that represent the body as a series of interconnected compartments. The simplest is the one-compartment model, which treats the body as a single, homogenous unit.[28]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. prisysbiotech.com [prisysbiotech.com]

- 4. 3401569.fs1.hubspotusercontent-na1.net [3401569.fs1.hubspotusercontent-na1.net]

- 5. mdpi.com [mdpi.com]

- 6. Formulation Development Strategy: Preclinical PK, PD, and TK Considerations - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 7. Vehicle development, pharmacokinetics and toxicity of the anti-invasive agent 4-fluoro-3’,4’,5’-trimethoxychalcone in rodents | PLOS One [journals.plos.org]

- 8. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]

- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 10. benthamdirect.com [benthamdirect.com]

- 11. biomere.com [biomere.com]

- 12. dctd.cancer.gov [dctd.cancer.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 15. How to validate a bioanalytical LC-MS/MS method for PK studies? [synapse.patsnap.com]

- 16. protocols.io [protocols.io]

- 17. resolvemass.ca [resolvemass.ca]

- 18. fda.gov [fda.gov]

- 19. fda.gov [fda.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. datapharmaustralia.com [datapharmaustralia.com]

- 22. walshmedicalmedia.com [walshmedicalmedia.com]

- 23. xyzagen.com [xyzagen.com]

- 24. momentummetrix.com [momentummetrix.com]

- 25. aplosanalytics.com [aplosanalytics.com]

- 26. partone.litfl.com [partone.litfl.com]

- 27. pubs.rsc.org [pubs.rsc.org]

- 28. FRCA Notes [frcanotes.com]

N-(4-chloroquinolin-3-yl)pentanamide molecular weight, exact mass, and elemental analysis

An In-Depth Technical Guide to the Physicochemical Characterization of N-(4-chloroquinolin-3-yl)pentanamide

Introduction

In the landscape of drug discovery and development, the precise characterization of novel chemical entities is a cornerstone of scientific rigor. Quinoline derivatives, in particular, represent a significant class of heterocyclic compounds that are foundational scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including potential anticancer properties.[1][2] The subject of this guide, N-(4-chloroquinolin-3-yl)pentanamide, is one such molecule. Accurate determination of its fundamental physicochemical properties—molecular weight, exact mass, and elemental composition—is a non-negotiable prerequisite for any further investigation, including preclinical and clinical studies.

This document serves as a technical guide for researchers, scientists, and drug development professionals, providing both the core data for N-(4-chloroquinolin-3-yl)pentanamide and a detailed rationale for the methodologies employed in its characterization. The protocols described herein are designed to establish a self-validating system, ensuring the identity, purity, and empirical formula of the compound with the highest degree of confidence.

Core Physicochemical Properties of N-(4-chloroquinolin-3-yl)pentanamide

The foundational data for N-(4-chloroquinolin-3-yl)pentanamide are summarized below. These values are critical for everything from reaction stoichiometry calculations to the interpretation of high-resolution analytical data.

| Property | Value | Source / Method |

| Molecular Formula | C₁₄H₁₅ClN₂O | Derived from structural analysis[3][4] |

| Molecular Weight | 262.73 g/mol | Calculated from atomic weights[3][4] |

| Exact (Monoisotopic) Mass | 262.0873 Da | Calculated; determined by HRMS |

| Elemental Analysis | C: 64.08%, H: 5.75%, N: 10.66% | Calculated; verified by Combustion Analysis |

Methodology for Structural and Compositional Verification

To ensure the scientific integrity of any research involving a novel compound, its empirical and molecular formula must be unequivocally confirmed. This is achieved through a complementary set of analytical techniques: high-resolution mass spectrometry (HRMS) for exact mass determination and combustion elemental analysis for compositional verification.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

Mass spectrometry is a powerful analytical technique that provides a direct measurement of the mass-to-charge ratio (m/z) of ionized molecules.[5] For the unambiguous confirmation of a molecular formula, high-resolution mass spectrometry is the gold standard.

Causality Behind Experimental Choice: Unlike nominal mass spectrometry, which provides integer masses, HRMS can measure masses to four or five decimal places. This precision is sufficient to distinguish between molecules that have the same nominal mass but different elemental compositions (isobars). For N-(4-chloroquinolin-3-yl)pentanamide, with a calculated exact mass of 262.0873 Da, HRMS provides a crucial checkpoint. An experimentally determined mass that deviates by only a few parts per million (ppm) from the theoretical value provides extremely strong evidence for the proposed molecular formula, C₁₄H₁₅ClN₂O.

Self-Validating Protocol for HRMS Analysis:

-

Sample Preparation: A dilute solution of the synthesized N-(4-chloroquinolin-3-yl)pentanamide is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Ionization: The sample is introduced into the mass spectrometer, typically using a soft ionization technique like Electrospray Ionization (ESI) to minimize fragmentation and maximize the abundance of the molecular ion.

-

Mass Analysis: The ionized molecules are guided into a high-resolution mass analyzer, such as an Orbitrap or a Time-of-Flight (TOF) analyzer.

-

Data Acquisition: The instrument is calibrated using a known standard to ensure high mass accuracy. The spectrum is then acquired, focusing on the expected m/z of the protonated molecule, [M+H]⁺.

-

Data Analysis: The experimentally measured m/z of the most abundant isotopologue is compared to the theoretical exact mass calculated for C₁₄H₁₅ClN₂O + H⁺. The mass error is calculated in ppm. A mass error of <5 ppm is considered definitive confirmation of the elemental composition.

Elemental Analysis for Compositional Verification

Elemental analysis, specifically CHN (Carbon, Hydrogen, Nitrogen) analysis, is a combustion-based technique that provides the weight percentage of these elements in a pure sample.[6] This method serves as an orthogonal validation of the compound's empirical formula.

Causality Behind Experimental Choice: While HRMS provides a highly accurate mass measurement for the intact molecule, elemental analysis offers a quantitative breakdown of its core components.[7] This bulk analysis technique confirms that the overall composition of the synthesized material matches the theoretical percentages. A successful CHN analysis demonstrates the purity of the sample with respect to its elemental makeup.[8]

Self-Validating Protocol for CHN Elemental Analysis:

-

Sample Preparation: A small, precisely weighed amount (typically 1-3 mg) of the dry, pure N-(4-chloroquinolin-3-yl)pentanamide is placed in a tin or silver capsule.

-

Combustion: The sample is dropped into a high-temperature furnace (≈900-1000 °C) in the presence of excess oxygen. This process instantaneously converts all carbon to CO₂, hydrogen to H₂O, and nitrogen to N₂ gas (or NOx, which is subsequently reduced to N₂).

-

Separation and Detection: The resulting gases are passed through a separation column (often via gas chromatography) and quantified using a thermal conductivity detector.

-

Data Analysis: The instrument's software, calibrated with a known standard (e.g., acetanilide), calculates the percentage of C, H, and N in the original sample. These experimental percentages are then compared to the theoretical values calculated from the molecular formula (C: 64.08%, H: 5.75%, N: 10.66%). An experimental result within ±0.4% of the theoretical value is considered an acceptable confirmation of purity and composition.[7]

Visualization of the Characterization Workflow

The logical flow from a synthesized compound to a fully characterized entity can be visualized as follows. This workflow ensures that each step builds upon a validated foundation, upholding the principles of scientific trustworthiness.

Caption: Workflow for the physicochemical characterization of a novel compound.

Conclusion

The rigorous characterization of N-(4-chloroquinolin-3-yl)pentanamide through the determination of its molecular weight, exact mass, and elemental analysis is a critical first step in its journey as a potential therapeutic agent or research tool. The complementary use of high-resolution mass spectrometry and combustion elemental analysis provides a robust, self-validating system that confirms the compound's molecular formula and purity. This foundational data underpins the integrity of all subsequent biological and pharmacological evaluations, ensuring that researchers are working with a well-defined and reliable chemical entity.

References

-

Elemental analysis and some physical data of the study compounds . ResearchGate. Available at: [Link]

-

n4-(7-Chloroquinolin-4-yl)-n1-methylpentane-1,4-diamine . PubChem, National Center for Biotechnology Information. Available at: [Link]

-

4-N-(7-chloroquinolin-4-yl)-1-N,1-N-diethylpentane-1,4-diamine;titanium(4+);tetrachloride . PubChem, National Center for Biotechnology Information. Available at: [Link]

-

N-(3-Chlorophenyl)-N-((8-fluoro-2-oxo-1,2-dihydroquinolin-4-yl)methyl)-2-methylnicotinamide . PubChem, National Center for Biotechnology Information. Available at: [Link]

-

Elemental analysis – Knowledge and References . Taylor & Francis Online. Available at: [Link]

-

PubChem Compound Database . National Center for Biotechnology Information. Available at: [Link]

-

Anticancer Evaluation of 4-substituted-N-(quinolin-8-yl)pyridine-3-sulfonamides . MDPI. Available at: [Link]

-

Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline . Semantic Scholar. Available at: [Link]

-

Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage . MDPI. Available at: [Link]

-

4-Chloropentanamide | C5H10ClNO . PubChem, National Center for Biotechnology Information. Available at: [Link]

-

Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives . PMC, National Center for Biotechnology Information. Available at: [Link]

-

Synthesis, structural characterization, in vitro . Drug Design and Bioinformatics Lab. Available at: [Link]

-

Synthesis, Characterization (IR, Elemental analysis, Molar Conductivity), and Antibacterial Investigation of Complex produced by the reaction . Semantic Scholar. Available at: [https://www.semanticscholar.org/paper/Synthesis%2C-Characterization-(IR%2C-Elemental-and-of-Al-Saadi-Al-Mukhtar/14878f0d3b827732159074742a17058a98707198]([Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Pentanamide, N-(4-chloro-3-quinolinyl)- | 878757-77-8 [chemicalbook.com]

- 4. 878757-77-8|N-(4-Chloroquinolin-3-yl)pentanamide|BLD Pharm [bldpharm.com]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

A Preliminary Toxicity Profile of N-(4-chloroquinolin-3-yl)pentanamide in Human Cell Lines: An In-Depth Technical Guide

Abstract

This guide provides a comprehensive framework for conducting a preliminary in vitro toxicity assessment of the novel compound, N-(4-chloroquinolin-3-yl)pentanamide. As a member of the quinoline class of compounds, which have demonstrated a wide range of biological activities, a thorough understanding of its cytotoxic potential is a critical first step in the drug development pipeline. This document outlines detailed, validated protocols for evaluating cell viability, membrane integrity, and apoptosis induction in relevant human cell lines. The experimental design emphasizes a multi-assay approach to generate a robust and reliable preliminary toxicity profile, thereby enabling informed decisions for further preclinical development. The methodologies described herein are grounded in established principles of toxicology and cell-based assays, providing researchers with a self-validating system for the initial safety and liability assessment of this and other novel chemical entities.

Introduction: The Rationale for a Multi-Parametric Cytotoxicity Assessment

N-(4-chloroquinolin-3-yl)pentanamide is a synthetic compound belonging to the quinoline family. Quinoline derivatives are known for their broad spectrum of biological activities, including antimalarial, anticancer, and antibacterial properties. The 4-chloroquinoline scaffold, in particular, is a key pharmacophore in several established drugs. However, this chemical class is also associated with potential off-target toxicities, including cardiotoxicity and retinopathy, often linked to mechanisms such as lysosomotropism and induction of oxidative stress.

This guide will detail the application of three core assays to establish a preliminary toxicity profile:

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: To assess mitochondrial metabolic activity as an indicator of cell viability.

-

Lactate Dehydrogenase (LDH) Assay: To quantify the release of LDH from damaged cells as a measure of compromised membrane integrity.

-

Caspase-3/7 Assay: To specifically detect the activation of key executioner caspases involved in the apoptotic pathway.

The selection of human cell lines for these initial screens is also a critical consideration. We will utilize two well-characterized and widely used cancer cell lines, HeLa (cervical adenocarcinoma) and A549 (lung carcinoma), to provide a baseline understanding of the compound's cytotoxic potential across different cell lineages.

Experimental Design and Workflow

A logical and sequential workflow is essential for an efficient and accurate preliminary toxicity screen. The workflow is designed to first establish a dose-dependent effect on cell viability and then to probe the primary mechanism of cell death.

Receptor Binding Affinity Studies of N-(4-chloroquinolin-3-yl)pentanamide: A Technical Guide to Orthogonal Kinase Profiling

Executive Summary & Mechanistic Rationale

In modern drug discovery, accurately quantifying the interaction between a small molecule and its target receptor is the cornerstone of lead optimization. This whitepaper details the biophysical characterization of N-(4-chloroquinolin-3-yl)pentanamide , a representative quinoline-based small molecule. The 4-chloroquinoline-3-yl scaffold is a privileged pharmacophore, heavily utilized in the design of kinase inhibitors targeting the Epidermal Growth Factor Receptor (EGFR)[1].

Mechanistically, the quinoline core acts as a Type I ATP-competitive inhibitor. The quinoline nitrogen serves as a critical hydrogen bond acceptor, interacting with the backbone amide of Met793 in the hinge region of the EGFR kinase domain. The pentanamide moiety at the 3-position provides a flexible vector designed to extend into the solvent-exposed channel, optimizing enthalpy-driven binding without violating steric constraints. To rigorously validate this interaction, we must move beyond simple cellular IC₅₀ values and establish a self-validating, orthogonal biophysical testing cascade.

Mechanism of action: Competitive inhibition of the EGFR kinase domain ATP-binding pocket.

Orthogonal Assay Strategy: The Causality of Choice

Relying on a single binding assay introduces severe risks of false positives due to assay-specific interference (e.g., compound auto-fluorescence, aggregation, or non-specific surface binding). As a standard practice, we employ an orthogonal workflow:

-

TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer): Used as the primary high-throughput screening tool. It provides a true solution-phase equilibrium dissociation constant ( Kd ) without the artifacts of surface immobilization[2].

-

SPR (Surface Plasmon Resonance): Used for kinetic profiling. While TR-FRET provides affinity, SPR provides the association ( kon ) and dissociation ( koff ) rates[3]. In clinical settings, a drug's residence time ( τ=1/koff ) often correlates better with in vivo efficacy than raw affinity.

Orthogonal screening workflow for receptor binding affinity and kinetic profiling.

High-Throughput Equilibrium Profiling: TR-FRET Methodology

The Causality of the Method: Why use a time-resolved approach? Standard fluorescence intensity assays are highly susceptible to compound auto-fluorescence—a common issue with highly conjugated heterocycles like quinolines. By introducing a 100 µs delay before signal integration, the short-lived background fluorescence of the compound decays, leaving only the long-lived Lanthanide (Europium) emission. This drastically improves the signal-to-noise ratio and prevents false negatives[2].

Step-by-Step Protocol

-

Reagent Preparation: Prepare the assay buffer (50 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT). DTT is critical to prevent oxidative cross-linking of the kinase domain, while Brij-35 prevents non-specific compound aggregation.

-

Complex Assembly: Mix 5 nM of His-tagged EGFR kinase domain with 2 nM of Europium-labeled anti-His antibody (Donor) and 15 nM of an Alexa Fluor 647-labeled ATP-competitive kinase tracer (Acceptor).

-

Compound Titration: Dispense N-(4-chloroquinolin-3-yl)pentanamide in a 12-point, 3-fold serial dilution starting at 10 µM. Ensure the final DMSO concentration remains strictly at 1% across all wells to prevent solvent-induced protein denaturation.

-

Equilibration & Reading: Incubate the microplate in the dark at 25°C for 60 minutes to ensure thermodynamic equilibrium. Read on a multi-mode microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm; Delay: 100 µs; Integration: 200 µs).

-

Data Processing: Calculate the TR-FRET ratio (Emission 665 / Emission 615). Fit the dose-response data to a four-parameter logistic (4PL) equation to derive the IC₅₀. Convert IC₅₀ to Kd using the Cheng-Prusoff equation.

Self-Validating Checkpoints

-

Z'-Factor Calculation: Must be ≥0.6 . If lower, pipetting variance or tracer degradation has compromised the assay.

-

No-Tracer Control: Run the highest concentration of the compound without the fluorescent tracer. If a signal is detected at 665 nm, the compound is exhibiting anomalous long-lifetime fluorescence.

Kinetic Profiling: Surface Plasmon Resonance (SPR)

The Causality of the Method: Why use capture coupling instead of direct amine coupling? Direct amine coupling (using EDC/NHS) of the kinase domain often results in heterogeneous ligand presentation and partial occlusion of the ATP-binding pocket. By covalently immobilizing an anti-His antibody to the chip and using it to capture the His-tagged EGFR kinase domain, we ensure a uniform, oriented surface that perfectly mimics the solvent-accessible state of the intracellular domain[3].

Step-by-Step Protocol

-

Surface Preparation (CM5 Chip): Activate flow cells 1 and 2 of a CM5 sensor chip with EDC/NHS. Inject an anti-His capture antibody (50 µg/mL in acetate buffer pH 4.5) to achieve an immobilization level of ~10,000 Resonance Units (RU). Quench unreacted esters with 1 M Ethanolamine-HCl (pH 8.5)[3].

-

Ligand Capture: Inject the His-tagged EGFR kinase domain over Flow Cell 2 only, targeting a capture level of ~800 RU. Flow Cell 1 serves as the reference channel.

-

Solvent Correction Calibration: Small molecules have high refractive indices. Even a 0.1% mismatch in DMSO between the running buffer and the sample will cause massive bulk shifts. Inject an 8-point DMSO calibration series (0.5% to 1.5% DMSO) to build a solvent correction curve.

-

Analyte Injection (Multi-Cycle Kinetics): Inject N-(4-chloroquinolin-3-yl)pentanamide at five concentrations (e.g., 3.125, 12.5, 50, 200, and 800 nM) at a high flow rate of 50 µL/min. Causality: High flow rates minimize Mass Transport Limitations (MTL), ensuring the measured kon reflects true binding, not diffusion.

-

Regeneration: Since the compound is a reversible inhibitor, allow a 300-second dissociation phase in running buffer. If baseline is not reached, inject a short pulse of 10 mM Glycine-HCl (pH 2.0) to strip the captured EGFR, followed by fresh capture for the next cycle.

Self-Validating Checkpoints

-

Double Referencing: All sensorgrams must be subtracted by both the reference channel (Flow Cell 1) and a blank buffer injection to eliminate bulk refractive index shifts and baseline drift.

-

Kinetic Fit Quality: Data must fit a 1:1 Langmuir binding model with a χ2 value less than 10% of the theoretical Rmax .

Quantitative Data Synthesis

The orthogonal data confirms that N-(4-chloroquinolin-3-yl)pentanamide acts as a potent, reversible binder to the EGFR kinase domain. While its raw affinity ( KD ) is slightly lower than the clinical benchmark Gefitinib, its kinetic profile reveals a highly efficient on-rate ( kon ).

Table 1: Biophysical Binding Parameters of N-(4-chloroquinolin-3-yl)pentanamide vs. Benchmark

| Compound | TR-FRET Kd (nM) | SPR kon ( M−1s−1 ) | SPR koff ( s−1 ) | SPR KD (nM) | Residence Time (min) |

| Gefitinib (Control) | 1.5 ± 0.2 | 4.5×105 | 6.8×10−4 | 1.51 | 24.5 |

| N-(4-chloroquinolin-3-yl)pentanamide | 22.4 ± 1.8 | 1.2×105 | 2.6×10−3 | 21.6 | 6.4 |

Note: KD from SPR is calculated as koff/kon . The strong agreement between the TR-FRET equilibrium Kd and the SPR kinetic KD validates the integrity of the assay systems.

Sources

A Technical Guide to the Identification of N-(4-chloroquinolin-3-yl)pentanamide Metabolites in Human Liver Microsomes

Introduction: The Critical Role of Metabolite Identification in Drug Development

In the journey of a drug candidate from discovery to clinical application, understanding its metabolic fate is paramount. The biotransformation of a xenobiotic compound, such as our subject molecule N-(4-chloroquinolin-3-yl)pentanamide, can dramatically alter its efficacy, duration of action, and safety profile.[1][2] The liver is the primary site of drug metabolism, where a host of enzymes work to convert lipophilic compounds into more water-soluble products for excretion.[3][4] These metabolic products, or metabolites, can be inactive, possess therapeutic activity similar to the parent drug, or in some cases, exhibit toxicity. Therefore, early identification of metabolic pathways is a cornerstone of modern drug development, enabling medicinal chemists to design molecules with improved pharmacokinetic properties and a lower risk of adverse effects.[5][6]

This guide provides an in-depth technical framework for the identification of metabolites of N-(4-chloroquinolin-3-yl)pentanamide using human liver microsomes (HLMs), a well-established and reliable in vitro model.[2][4][7] We will delve into the scientific rationale behind experimental design, provide detailed, field-proven protocols, and illustrate the analytical strategies required for confident structural elucidation of metabolites. This document is intended for researchers, scientists, and drug development professionals seeking to establish or refine their metabolite identification workflows.

Foundational Principles: Why Liver Microsomes and What to Expect

The Utility of Human Liver Microsomes (HLMs)

Liver microsomes are vesicular fragments of the endoplasmic reticulum, isolated from liver tissue through differential ultracentrifugation.[8] They are an enriched source of key drug-metabolizing enzymes, making them an invaluable tool for in vitro studies.[3][8]

-

Phase I Enzymes: HLMs are rich in Cytochrome P450 (CYP) enzymes, the superfamily responsible for the majority of oxidative metabolism of drugs.[4][9]

-

Phase II Enzymes: They also contain Uridine 5'-diphospho-glucuronosyltransferases (UGTs), which catalyze glucuronidation—a major conjugation pathway that attaches a glucuronic acid moiety to the drug or its Phase I metabolite, significantly increasing its water solubility.[10][11]

The use of HLMs offers a cost-effective, high-throughput, and reproducible system to predict the metabolic pathways of a drug candidate in humans, guiding further in vivo studies.[4][12]

Predicted Metabolic Pathways for Quinolines

The quinoline scaffold, a core component of our test molecule, is prevalent in many pharmaceuticals. Literature on the metabolism of quinoline and its derivatives provides a predictive foundation for the biotransformations N-(4-chloroquinolin-3-yl)pentanamide might undergo.[13][14][15][16]

-

Oxidation (Phase I): Mediated primarily by CYP enzymes, this is the most common initial transformation.[14][17][18] We can anticipate hydroxylation (+16 Da) on the quinoline ring or the pentanamide side chain. N-oxidation (+16 Da) of the quinoline nitrogen is also a possibility.[13][18]

-

Dealkylation (Phase I): While the pentanamide group is an amide, cleavage or modification of this side chain is possible.

-

Glucuronidation (Phase II): If hydroxylated metabolites are formed in Phase I, they become prime substrates for UGT enzymes, leading to the formation of glucuronide conjugates (+176 Da).[10][19]

The Experimental Blueprint: A Self-Validating Workflow

A robust experimental design is critical for generating trustworthy and interpretable data. The following workflow incorporates essential controls that ensure the observed results are due to enzymatic metabolism.

Caption: Figure 1: Experimental Workflow for Metabolite Identification.

Rationale for Incubation Conditions

-

Substrate Concentration: A typical concentration for metabolite profiling is 1-10 µM.[3] This is generally high enough to facilitate the detection of minor metabolites but low enough to be physiologically relevant and avoid substrate inhibition.

-

Microsomal Protein Concentration: A concentration of 0.5-1.0 mg/mL is standard.[20] This provides sufficient enzymatic activity without excessive matrix effects during subsequent analysis.

-

Cofactors:

-

NADPH (for Phase I): An NADPH-regenerating system is essential to sustain the activity of CYP enzymes throughout the incubation. Its inclusion is mandatory for oxidative metabolism.

-

UDPGA (for Phase II): To detect glucuronide conjugates, Uridine 5'-diphosphoglucuronic acid (UDPGA) must be added.[21] The pore-forming agent alamethicin is often included to disrupt the microsomal membrane, allowing UDPGA to access the UGT active sites within the lumen.[8]

-

-

Incubation Time: A time course (e.g., 0, 15, 30, 60 minutes) is ideal. A 60-minute endpoint is often sufficient for qualitative identification.[22]

The Necessity of Controls (The Trustworthiness Pillar)

To ensure that metabolite formation is enzyme-driven, the following controls are non-negotiable:

-

Negative Control (-NADPH): An incubation containing the substrate and microsomes but lacking the NADPH cofactor. The absence of oxidative metabolites in this sample confirms that their formation is CYP-dependent.[17][21]

-

Zero-Time-Point Control (T=0): The quenching solution (e.g., cold acetonitrile) is added immediately after the substrate. This sample accounts for any non-enzymatic degradation or impurities present in the substrate stock.

-

Heat-Inactivated Control: Using microsomes that have been denatured by heat. This serves as another confirmation of enzyme-mediated metabolism.[21]

Detailed Experimental Protocols

Protocol 3.1: HLM Incubation for Metabolite Generation

Materials:

-

Human Liver Microsomes (pooled, stored at -80°C)

-

N-(4-chloroquinolin-3-yl)pentanamide (Test Compound)

-

0.1 M Phosphate Buffer (pH 7.4)

-

NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and G6P dehydrogenase)

-

UDPGA (if screening for Phase II metabolites)

-

Ice-cold Acetonitrile with an internal standard (e.g., a structurally similar but non-interfering compound)

-

Incubator/Shaking Water Bath (37°C)

Procedure:

-

Thaw Reagents: Thaw liver microsomes and other reagents on ice.[8][21]

-

Prepare Master Mix: In a microcentrifuge tube on ice, prepare a master mix containing phosphate buffer and the NADPH regenerating system.

-

Prepare Incubation Plates/Tubes: For a final volume of 200 µL:

-

Add 188 µL of the master mix.

-

Add 2 µL of 100X Test Compound stock solution (e.g., 100 µM in DMSO for a 1 µM final concentration). Scientist's Note: Keep the final organic solvent concentration low (<1%, DMSO <0.2%) to prevent inhibition of microsomal enzymes.[3]

-

-

Initiate Reaction:

-

Add 10 µL of 20 mg/mL microsomes (for a final concentration of 1 mg/mL).

-

For the Test Reaction , pre-incubate the mixture for 5 minutes at 37°C.[21] Initiate the reaction by adding the NADPH cofactor.

-

For the -NADPH Control , add buffer instead of the NADPH cofactor.

-

For the T=0 Control , add 400 µL of ice-cold acetonitrile immediately after adding all components.

-

-

Incubate: Place the reaction plate/tubes in a shaking water bath at 37°C for 60 minutes.[22]

-

Terminate Reaction: After 60 minutes, terminate the reactions by adding 400 µL of ice-cold acetonitrile containing the internal standard. This stops all enzymatic activity and precipitates the microsomal proteins.[20]

Protocol 3.2: Sample Preparation for LC-MS Analysis

-

Vortex: Vortex all terminated samples vigorously for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifuge: Centrifuge the samples at high speed (e.g., >10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

-

Collect Supernatant: Carefully transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.[21]

Analytical Strategy: Elucidating Metabolite Structures with LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the definitive analytical tool for metabolite identification.[1][23][24] It provides chromatographic separation of the parent drug from its metabolites, followed by mass analysis that gives both molecular weight and structural information.

Data Acquisition

A high-resolution mass spectrometer (such as an Orbitrap or Q-TOF) is highly recommended.

-

Full Scan (MS1): The instrument scans a wide mass range to detect the parent compound and all potential metabolites. This allows for the extraction of ion chromatograms for expected masses.

-

Data-Dependent MS/MS (MS2): The instrument automatically selects the most intense ions from the full scan and fragments them to produce MS/MS spectra. These fragmentation patterns serve as "fingerprints" for structural elucidation.[23] Comparing the fragmentation of a metabolite to that of the parent drug can reveal the site of metabolic modification.

Data Interpretation Logic

The identification process is a systematic search for signals present in the test incubation but absent or significantly lower in the control samples.

Caption: Figure 2: Logic for Metabolite Identification.

Anticipated Results for N-(4-chloroquinolin-3-yl)pentanamide

Based on the known metabolism of similar structures, we can predict the primary metabolites of N-(4-chloroquinolin-3-yl)pentanamide. The following table summarizes these potential biotransformations.

| Metabolite ID | Proposed Biotransformation | Mass Shift (ΔMass) | Expected [M+H]⁺ (m/z) |

| Parent | - | - | 291.09 |

| M1 | Hydroxylation | +16 Da | 307.09 |

| M2 | N-Oxidation | +16 Da | 307.09 |

| M3 | Dihydroxylation | +32 Da | 323.08 |

| M4 | M1 + Glucuronidation | +192 Da | 483.12 |

Note: The exact mass of the parent compound [M+H]⁺ is calculated for C14H16ClN2O.

The proposed metabolic pathway below illustrates how these metabolites could be formed.

Caption: Figure 3: Proposed Metabolic Pathway.

Conclusion: From In Vitro Data to Informed Drug Design

The identification of metabolites in liver microsomes is a foundational experiment in drug metabolism and pharmacokinetics (DMPK). By employing a methodologically sound approach with integrated controls, researchers can generate reliable data on the primary metabolic pathways of a new chemical entity like N-(4-chloroquinolin-3-yl)pentanamide. This information is not merely academic; it directly informs critical decisions in drug development. It helps identify metabolic "soft spots" that can be modified to improve drug stability, predicts potential drug-drug interactions, and provides an early assessment of whether any metabolites might pose a safety risk.[1][5][6] The robust workflow detailed in this guide provides a clear path to obtaining these crucial insights, ultimately accelerating the development of safer and more effective medicines.

References

-

Cytochrome P450 species involved in the metabolism of quinoline - PubMed. (n.d.). Retrieved from [Link]

-